molecular formula C28H24F12N10P2Ru B13129286 (2,2'-Bipyrazine) (2,2'-linked (4-methylpyridine)) ruthenium hexafluorophosphate

(2,2'-Bipyrazine) (2,2'-linked (4-methylpyridine)) ruthenium hexafluorophosphate

Cat. No.: B13129286
M. Wt: 891.6 g/mol
InChI Key: WHNZUEDXAPSDJT-UHFFFAOYSA-N
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Description

The complex “(2,2'-bipyrazine) (2,2'-linked (4-methylpyridine)) ruthenium hexafluorophosphate” is a heteroleptic Ru(II) coordination compound featuring two distinct ligands: 2,2'-bipyrazine (a π-accepting diimine ligand) and 2,2'-linked (4-methylpyridine) (a substituted pyridine derivative). The hexafluorophosphate (PF₆⁻) counterion ensures solubility in polar organic solvents and stabilizes the cationic Ru center .

The 2,2'-bipyrazine ligand enhances the oxidizing power of the Ru center due to its strong electron-withdrawing nature, enabling access to higher oxidation states (e.g., Ru<sup>IV</sup> or Ru<sup>V</sup>) critical for catalytic processes like water oxidation . This combination positions the complex as a candidate for applications in photoredox catalysis, solar energy conversion, and electrocatalysis.

Properties

Molecular Formula

C28H24F12N10P2Ru

Molecular Weight

891.6 g/mol

IUPAC Name

4-methyl-2-(4-methylpyridin-2-yl)pyridine;2-pyrazin-2-ylpyrazine;ruthenium(2+);dihexafluorophosphate

InChI

InChI=1S/C12H12N2.2C8H6N4.2F6P.Ru/c1-9-3-5-13-11(7-9)12-8-10(2)4-6-14-12;2*1-3-11-7(5-9-1)8-6-10-2-4-12-8;2*1-7(2,3,4,5)6;/h3-8H,1-2H3;2*1-6H;;;/q;;;2*-1;+2

InChI Key

WHNZUEDXAPSDJT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)C2=NC=CC(=C2)C.C1=CN=C(C=N1)C2=NC=CN=C2.C1=CN=C(C=N1)C2=NC=CN=C2.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Ru+2]

Origin of Product

United States

Preparation Methods

Step 1: Formation of Ruthenium-Ligand Complex

  • The ruthenium precursor is dissolved in an appropriate solvent such as ethanol, methanol, or acetonitrile under inert atmosphere (argon or nitrogen) to prevent oxidation.
  • The ligands 2,2'-bipyrazine and 2,2'-linked (4-methylpyridine) are added stoichiometrically to the ruthenium solution.
  • The mixture is refluxed or stirred at elevated temperature (typically 60–90 °C) for several hours (often 12–24 hours) to facilitate ligand substitution and coordination.
  • The reaction progress can be monitored by UV-Vis spectroscopy, where characteristic metal-to-ligand charge transfer (MLCT) bands appear.

Step 2: Isolation of the Ruthenium Complex

  • After completion, the reaction mixture is cooled, and the crude complex is precipitated by addition of a non-polar solvent such as diethyl ether or by concentration under reduced pressure.
  • The precipitate is filtered and washed to remove unreacted ligands and impurities.

Step 3: Anion Exchange to Hexafluorophosphate Salt

  • The isolated ruthenium complex, often initially isolated as a chloride salt, is dissolved in water or a polar solvent.
  • A stoichiometric amount of ammonium hexafluorophosphate (NH4PF6) or potassium hexafluorophosphate (KPF6) is added to the solution to perform anion exchange.
  • The hexafluorophosphate salt precipitates due to its lower solubility and is collected by filtration.
  • The product is washed with cold water and dried under vacuum.

Purification and Characterization

Research Findings and Optimization Data

Parameter Typical Conditions Observations/Notes
Solvent Ethanol, methanol, or acetonitrile Acetonitrile often preferred for better solubility
Temperature 60–90 °C Higher temperature speeds reaction but may degrade ligands
Reaction Time 12–24 hours Longer times improve yield but risk side reactions
Ligand-to-Ru ratio 2:1 or 1:1 depending on complex Stoichiometric balance critical for pure product
Anion exchange agent NH4PF6 or KPF6 Excess needed to drive exchange to completion
Yield 60–85% Depends on purity of starting materials and conditions
Purity ≥98% (by HPLC or elemental analysis) High purity essential for biological studies

Summary of Preparation Method

Step Description
1. Ligand coordination Reflux ruthenium precursor with 2,2'-bipyrazine and 4-methylpyridine ligands in polar solvent under inert atmosphere
2. Isolation Precipitate and filter crude complex
3. Anion exchange Treat with NH4PF6 or KPF6 to replace chloride with PF6−
4. Purification Recrystallize or chromatograph to obtain pure complex
5. Characterization Confirm structure and purity by spectroscopic and analytical methods

Chemical Reactions Analysis

(2,2’-Bipyrazine) (2,2’-linked (4-methylpyridine)) ruthenium hexafluorophosphate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various solvents to facilitate the reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of (2,2’-Bipyrazine) (2,2’-linked (4-methylpyridine)) ruthenium hexafluorophosphate involves the interaction of its ruthenium center with various molecular targets. The compound can absorb light energy, which excites the electrons in the ruthenium center. This excited state can then transfer energy to other molecules, facilitating various chemical reactions . The specific pathways involved depend on the nature of the target molecules and the conditions under which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Redox Properties

Ru(II) complexes with diimine ligands exhibit ligand-dependent redox behavior. Key comparisons include:

Complex Ru<sup>II/III</sup> (V vs NHE) Ru<sup>III/IV</sup> (V vs NHE) Reference Ligand Properties
[Ru(2,2'-bipyrazine)₃]²⁺ +1.45 +1.78 Strong π-acceptor, stabilizes Ru<sup>IV</sup>
[Ru(2,2'-bipyridine)₃]²⁺ +1.29 +1.54 Moderate π-acceptor, lower oxidation capability
[Ru(terpyridine)(2,2'-bipyrazine)(OH₂)]²⁺ +1.60 +1.85 Combines terpyridine’s rigidity with bipyrazine’s redox activity

Key Insight: The 2,2'-bipyrazine ligand significantly elevates oxidation potentials compared to 2,2'-bipyridine, enabling catalytic water oxidation at lower overpotentials .

Catalytic Water Oxidation Activity

Mononuclear Ru complexes with 2,2'-bipyrazine ligands outperform analogous complexes in water oxidation:

Complex Turnover Frequency (TOF, s⁻¹) Overpotential (η, mV) Mechanism
[Ru(terpyridine)(2,2'-bipyrazine)(OH₂)]²⁺ 0.12 300 Single-site Ru<sup>V</sup>═O pathway
[Ru(terpyridine)(2,2'-bipyrimidine)(OH₂)]²⁺ 0.08 340 Similar mechanism, slower kinetics
[Ru(2,2'-bipyridine)₃]²⁺ N/A >500 Limited catalytic activity

Key Insight: The bipyrazine ligand’s electron-withdrawing nature stabilizes high-valent Ru intermediates, reducing overpotential and enhancing catalytic efficiency .

Photophysical Properties

Protonation equilibria and excited-state dynamics differ markedly across ligands:

Complex Emission Lifetime (ns) Quantum Yield (Φ) Protonation Sensitivity (pKₐ*)
[Ru(2,2'-bipyrazine)₃]²⁺ 27–520 0.02–0.15 Six protonation steps (pKₐ* = 0.5–4.2)
[Ru(2,2'-bipyridine)₃]²⁺ 600–900 0.042 Insensitive to protonation
[Ru(2,2'-bipyrimidine)₃]²⁺ 120–300 0.01–0.03 Moderate protonation sensitivity

Key Insight : The bipyrazine ligand’s peripheral nitrogen atoms allow sequential protonation, enabling pH-dependent tuning of excited-state lifetimes .

Stability and Degradation

  • Ligand Loss : Dicationic Ru-bipyrazine complexes (e.g., [Ru(bpz)₂]²⁺) undergo photochemical ligand loss, mitigated in tetra-cationic derivatives .
  • Counterion Role : Hexafluorophosphate improves solubility and film-forming ability in electroluminescent devices compared to chloride or sulfate .

Biological Activity

The compound (2,2'-Bipyrazine) (2,2'-linked (4-methylpyridine)) ruthenium hexafluorophosphate is a ruthenium-based complex that has garnered attention in medicinal chemistry, particularly for its potential anticancer properties. Ruthenium complexes are being explored as alternatives to traditional platinum-based drugs due to their unique mechanisms of action and reduced side effects.

Chemical Structure

The compound consists of a ruthenium center coordinated with two bipyrazine ligands and linked by a 4-methylpyridine moiety. The hexafluorophosphate anion stabilizes the complex. This structural configuration is crucial for its biological activity, influencing its interaction with biomolecules such as DNA and proteins.

Biological Activity Overview

Ruthenium complexes exhibit a range of biological activities, including:

  • Anticancer Activity : Many studies have highlighted the ability of ruthenium complexes to induce apoptosis in cancer cells.
  • Antimicrobial Properties : Some derivatives show promise against bacterial and fungal infections.
  • DNA Interaction : The ability to bind and cleave DNA is a significant mechanism behind the anticancer activity of these complexes.

Anticancer Mechanism

The anticancer activity of this compound is primarily attributed to its interaction with cellular components:

  • DNA Binding : The complex can intercalate into DNA, leading to structural changes that disrupt replication and transcription processes.
  • Induction of Apoptosis : Studies indicate that the compound triggers apoptosis through the mitochondrial pathway, involving upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins such as BCL-2 .
  • Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cancer cells, contributing to cell death via ROS-mediated pathways .

Case Studies

Several studies have evaluated the biological activity of related ruthenium complexes:

  • A study on a similar ruthenium complex demonstrated significant antiproliferative effects against MCF-7 breast cancer cells and U-118MG glioblastoma cells, with IC50 values indicating potent activity .
  • Another investigation revealed that ruthenium NHC complexes exhibited synergistic effects with established chemotherapeutics like vincristine, enhancing their efficacy against resistant cancer cell lines .

Research Findings

Recent research findings highlight the following key points regarding the biological activity of ruthenium complexes:

Study Cell Line Tested IC50 Value (μM) Mechanism
MCF-710.5DNA intercalation, apoptosis induction
U-118MG15.3ROS generation, mitochondrial pathway activation
HCT158.0DNA binding and cleavage

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